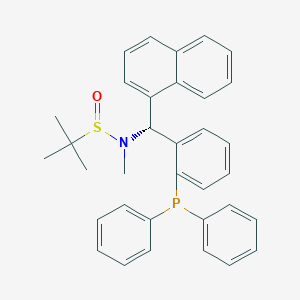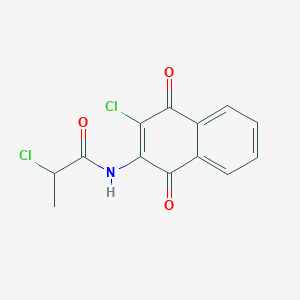
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives with different functional groups. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including prostate cancer cells.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Utilized in the development of new antibacterial and antifungal agents.
Mécanisme D'action
The compound exerts its effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis. For example, it has been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis through the activation of caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)methylacetamide: Similar structure but with a fluorophenyl group instead of a propanamide group.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: Similar structure but with a benzamide group.
Uniqueness
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antibacterial agent make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H9Cl2NO3 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C13H9Cl2NO3/c1-6(14)13(19)16-10-9(15)11(17)7-4-2-3-5-8(7)12(10)18/h2-6H,1H3,(H,16,19) |
Clé InChI |
LFMDELZFCOTGSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


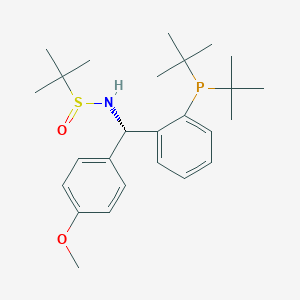

![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
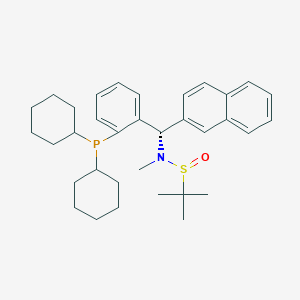

![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)
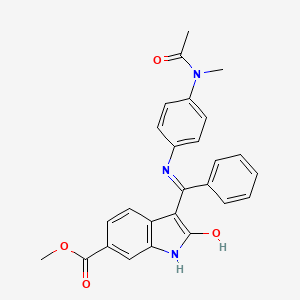


![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
